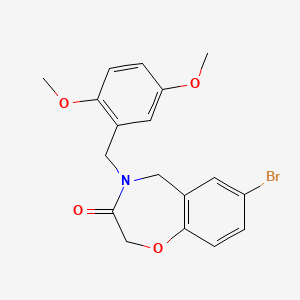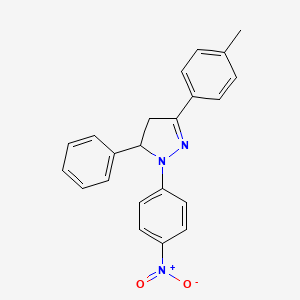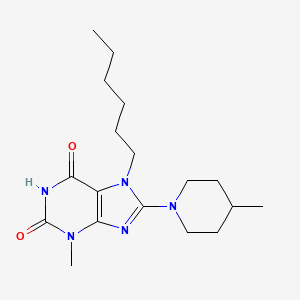
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BDB, is a chemical compound that belongs to the class of benzoxazepines. It has been studied extensively for its potential use in scientific research due to its unique properties.
科学研究应用
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
作用机制
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, meaning that it activates these receptors to a lesser extent than a full agonist would. It also acts as an antagonist at the dopamine D2 receptor, meaning that it blocks the activity of this receptor. The exact mechanism of action of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to modulate the activity of these receptors in a way that leads to altered perception and cognition.
Biochemical and Physiological Effects:
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to produce changes in brain activity, particularly in regions involved in the regulation of mood and perception.
实验室实验的优点和局限性
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for use in pharmacological studies. 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one also has a well-characterized mechanism of action, which allows for precise investigation of its effects on the brain and behavior. However, 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several limitations for use in laboratory experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over longer periods of time. Additionally, 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has not been extensively studied in human subjects, which limits our understanding of its potential therapeutic applications.
未来方向
There are several potential future directions for research on 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One area of interest is the development of new analogs of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one that have improved pharmacological properties, such as longer half-lives or increased selectivity for specific receptors. Another area of interest is the investigation of the potential therapeutic applications of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, particularly in the treatment of mood disorders or addiction. Finally, future research could focus on elucidating the precise mechanism of action of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its effects on specific neural circuits in the brain.
合成方法
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-2-methylpropanol to form the intermediate 2,5-dimethoxy-N-(2-hydroxy-2-methylpropyl)benzamide. The benzamide is then reacted with 4-bromo-2-fluorobenzoyl chloride to form 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.
属性
IUPAC Name |
7-bromo-4-[(2,5-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-4-6-16(23-2)13(8-15)10-20-9-12-7-14(19)3-5-17(12)24-11-18(20)21/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDDDBQUHJTXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)




![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
